N'-(acridin-9-yl)benzohydrazide
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Overview
Description
N’-(acridin-9-yl)benzohydrazide is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material sciences, and photophysics . N’-(acridin-9-yl)benzohydrazide has been studied for its potential as an inhibitor of certain enzymes, making it a compound of interest in the development of therapeutic agents .
Preparation Methods
The synthesis of N’-(acridin-9-yl)benzohydrazide typically involves the reaction of acridine derivatives with benzohydrazide. One common method includes the condensation of acridine-9-carboxaldehyde with benzohydrazide under reflux conditions in the presence of a suitable solvent such as ethanol . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N’-(acridin-9-yl)benzohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the acridine moiety can be substituted with different nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’-(acridin-9-yl)benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex acridine derivatives.
Mechanism of Action
The mechanism of action of N’-(acridin-9-yl)benzohydrazide involves its interaction with specific molecular targets. For instance, as an inhibitor of BACE-1, the compound binds to the active site of the enzyme, preventing the cleavage of amyloid precursor protein and thereby reducing the production of amyloid-beta peptides . This interaction is primarily stabilized by hydrogen bonds and π-π stacking interactions between the acridine moiety and the enzyme’s active site residues .
Comparison with Similar Compounds
N’-(acridin-9-yl)benzohydrazide can be compared with other acridine derivatives such as acriflavine and proflavine. While all these compounds share a common acridine core, N’-(acridin-9-yl)benzohydrazide is unique due to its benzohydrazide moiety, which imparts specific biological activities and chemical reactivity . Similar compounds include:
Acriflavine: Known for its antibacterial properties.
These comparisons highlight the unique structural features and applications of N’-(acridin-9-yl)benzohydrazide in various scientific and industrial fields.
Properties
Molecular Formula |
C20H15N3O |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N'-acridin-9-ylbenzohydrazide |
InChI |
InChI=1S/C20H15N3O/c24-20(14-8-2-1-3-9-14)23-22-19-15-10-4-6-12-17(15)21-18-13-7-5-11-16(18)19/h1-13H,(H,21,22)(H,23,24) |
InChI Key |
QFQBTIFLINGRFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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